molecular formula C12H7F3N2 B11876047 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole

2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole

Cat. No.: B11876047
M. Wt: 236.19 g/mol
InChI Key: UUMBSDVCQILGCJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that contains both a naphthalene ring and an imidazole ring, with a trifluoromethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized imidazole derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-imidazole: A simpler analog with similar chemical properties but lacking the naphthalene ring.

    2-(Trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a naphthoimidazole ring, with different biological activities.

    2-(Trifluoromethyl)-1H-pyrazole: Another heterocyclic compound with a trifluoromethyl group, used in different applications.

Uniqueness

2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole is unique due to the presence of both the naphthalene and imidazole rings, which confer distinct chemical and biological properties. The combination of these structural features allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C12H7F3N2

Molecular Weight

236.19 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-benzo[f]benzimidazole

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)11-16-9-5-7-3-1-2-4-8(7)6-10(9)17-11/h1-6H,(H,16,17)

InChI Key

UUMBSDVCQILGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C(F)(F)F

Origin of Product

United States

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